3-Acetoxy-2-benzylpropanoic acid
Overview
Description
3-Acetoxy-2-benzylpropanoic acid, also known as 3-acetoxybenzylpropanoic acid, is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 154-155 °C. This compound is a key intermediate in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-hypertensive agents. In addition, it has various applications in the fields of organic synthesis, catalysis, and biochemistry.
Scientific Research Applications
Inhibition of Carboxypeptidase A : DL-2-Benzyl-3-formylpropanoic acid, a structural analogue of 3-Acetoxy-2-benzylpropanoic acid, acts as a competitive inhibitor of carboxypeptidase A. This suggests potential applications in regulating this enzyme's activity, which could have implications in various physiological processes and diseases (Galardy & Kortylewicz, 1984).
Polymer Synthesis : Fundamental research in synthesizing high polymers from aromatic acetoxy carboxylic acids, including derivatives of this compound, indicates the potential for developing new polymeric materials with unique properties (Hasegawa, 1954).
Photopolymerization in Liquid-Crystal Phases : A benzoic acid derivative, related to this compound, was used to form liquid-crystal phases that were successfully photopolymerized, maintaining their multilayered structures. This could lead to advanced materials with specific optical properties (Kishikawa, Hirai, & Kohmoto, 2008).
Synthesis of β-Alanine Derivatives : In the context of synthesizing 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, this compound and its derivatives could play a role in the development of new pharmaceutical compounds (Arvanitis et al., 1998).
Development of Prodrugs for Neuropathic Pain : A study demonstrated the use of a para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor for oral therapy in neuropathic pain, showing the pharmaceutical potential of acetoxybenzyl-based compounds (Rais et al., 2017).
Production of 3-Hydroxypropanoic Acid from Glycerol : Metabolic engineering of bacteria for the production of 3-hydroxypropanoic acid, a derivative of this compound, has significant implications in biotechnology and industrial chemistry (Jers et al., 2019).
properties
IUPAC Name |
2-(acetyloxymethyl)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOIFZEDYSEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268294 | |
Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187610-68-0 | |
Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187610-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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